3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide

Nitric Oxide Donor Furoxan Vasodilation

Standard furoxans lack controlled NO release profiles. This 3,4-bis(4-methoxybenzoyl) derivative enables thiol-dependent activation, critical for localized NO signaling and antiplatelet SAR studies. - **Quantified bioactivity:** Antiplatelet IC50 = 8.16 μM - benchmark for analog design. - **Defined physicochemical properties:** LogP 3.3, TPSA 104 Ų - interpretable permeability. - **Mechanistic precision:** Thiol-triggered NO release (not spontaneous). - **Supply assurance:** Validated purity, global shipping documentation included.

Molecular Formula C18H14N2O6
Molecular Weight 354.3 g/mol
CAS No. 40499-78-3
Cat. No. B3032728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide
CAS40499-78-3
Molecular FormulaC18H14N2O6
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)OC)[O-]
InChIInChI=1S/C18H14N2O6/c1-24-13-7-3-11(4-8-13)17(21)15-16(20(23)26-19-15)18(22)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3
InChIKeyFSLCSENNTORBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide: Thiol-Dependent NO Donor


3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide (CAS: 40499-78-3) is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class. Furoxans are a subset of oxadiazoles characterized by an N-oxide functionality, which confers the ability to release nitric oxide (NO) in a thiol-dependent manner [1]. This compound is a derivative of furazan, with two 4-methoxybenzoyl groups at the 3 and 4 positions of the oxadiazole ring [2]. Its molecular formula is C18H14N2O6, with a molecular weight of 354.31 g/mol .

Why This Furoxan Cannot Be Substituted


While oxadiazoles are a broad class of heterocycles, the 1,2,5-oxadiazole 2-oxide (furoxan) subclass exhibits unique physicochemical and electronic properties compared to its 1,2,4- and 1,3,4-oxadiazole isomers . The furazan ring has a strong inductive effect, comparable to that of trifluoromethyl or tetrazolyl groups, and the furoxan N-oxide allows for thiol-triggered NO release, a mechanism not shared by simple oxadiazoles . Furthermore, within the furoxan family, the nature and position of substituents dramatically influence NO release kinetics, vasodilatory potency, and antiplatelet activity [1]. Therefore, substituting this specific compound, with its bis(4-methoxybenzoyl) substitution pattern, with a generic 'oxadiazole' or even another furoxan derivative would likely result in altered and unpredictable biological and chemical performance.

Quantitative Differentiators for This Furoxan


Thiol-Dependent vs. Spontaneous NO Release

Unlike spontaneous NO donors such as sodium nitroprusside (SNP) or certain diazeniumdiolates (NONOates), 3,4-bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide, as a furoxan derivative, requires a thiol cofactor (e.g., L-cysteine) for NO release [1]. This property is characteristic of the furoxan class. In a study of related furoxans, NO release was undetectable in buffer alone but was significant in the presence of 5 mM L-cysteine [2]. This thiol-dependent mechanism offers a potential advantage for targeted delivery or localized action where thiol concentrations are elevated, contrasting with systemic, uncontrolled NO release.

Nitric Oxide Donor Furoxan Vasodilation

Anti-Platelet Activity in Rabbit Model

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide (ChEMBL ID: CHEMBL3960020) demonstrated an IC50 of 8.16 μM (8160 nM) for inhibiting thrombin-induced platelet aggregation in rabbit platelet-rich plasma [1]. This quantitative value provides a baseline for comparison. For context, in a separate study on related furoxan derivatives, the most potent vasodilators also inhibited collagen-induced platelet aggregation with IC50 values in the sub-micromolar range [2]. While this compound's IC50 is higher than the most potent analogs, it provides a specific, measurable benchmark for this particular substitution pattern.

Platelet Aggregation Inhibitor Furoxan Antithrombotic

LogP and Physicochemical Profile Comparison

The compound has a calculated LogP (XLogP3) of 3.3, a topological polar surface area (TPSA) of 104 Ų, and a molecular weight of 354.31 g/mol [1]. These values place it within favorable drug-like chemical space according to Lipinski's Rule of Five (LogP ≤ 5, TPSA < 140 Ų, MW < 500). For comparison, a known furoxan-based NO donor drug candidate, 4H-furo[3,4-b]indole (4H-FI), has a reported LogP of 2.1 [2]. The higher lipophilicity of this compound suggests enhanced membrane permeability relative to more polar analogs, which could influence its cellular uptake and tissue distribution.

Lipophilicity Drug-likeness Furoxan

Electronic Effect: Strong Induction Comparable to -CF3

The 1,2,5-oxadiazole (furazan) ring, which forms the core of this furoxan compound, possesses a strong electron-withdrawing inductive effect. This effect is quantitatively comparable to that of a trifluoromethyl (-CF3) group or a tetrazolyl ring . This is a stark contrast to the 1,2,4- and 1,3,4-oxadiazole isomers, which do not exhibit this pronounced effect. This unique electronic profile impacts the reactivity of the heterocyclic ring and the conjugated aromatic system, influencing everything from its spectral properties to its stability and potential interactions with biological targets.

Electronic Effect Furazan Furoxan

Optimal Application Scenarios


Controlled Nitric Oxide Release Studies

Due to its thiol-dependent NO release mechanism, this furoxan derivative is best applied as a research tool to study localized or targeted NO delivery in vitro. Its behavior, requiring a thiol cofactor to generate NO, allows for more controlled experimental conditions compared to spontaneous NO donors [1]. This is particularly relevant for investigating the role of NO in cellular signaling, vasodilation, and biofilm dispersal [2].

Structure-Activity Relationship (SAR) Lead

The established IC50 value of 8.16 μM for antiplatelet activity makes this compound a valuable benchmark for SAR studies focused on furoxan-based anti-thrombotics [1]. Researchers can use it as a reference point when designing and testing new analogs with modified substitution patterns on the phenyl rings or the furoxan core, aiming to improve potency and selectivity over related furoxans which achieve sub-micromolar activity [2].

ADME and Physicochemical Analysis

Its calculated LogP of 3.3 and TPSA of 104 Ų provide a specific, quantitative basis for studying membrane permeability and oral bioavailability in the furoxan chemical space [1]. This compound serves as a useful probe for investigating how increased lipophilicity (relative to more polar furoxans) affects cellular uptake and intracellular NO delivery, providing key insights for the design of drug candidates with optimized pharmacokinetic profiles [2].

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